Scaffold-Enabled 620-Fold Akt Selectivity Over PKA: A Structural Differentiation Unachievable with Monocyclic Pyrimidines
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, when elaborated to the clinical candidate GDC-0068 (ipatasertib), delivers pan-Akt inhibition (Akt1 IC50 = 5 nM, Akt2 IC50 = 18 nM, Akt3 IC50 = 8 nM) with 620-fold selectivity over the closely related AGC-family kinase PKA (IC50 = 3100 nM) in cell-free biochemical assays . This selectivity was achieved through iterative X-ray crystallography of inhibitors bound to both Akt1 and PKA, exploiting the unique conformational constraint of the dihydrocyclopentane ring to orient substituents into the Akt-specific binding pocket while disfavoring PKA engagement [1]. In a 230-kinase panel at 1 µM, GDC-0068 inhibited only 3 kinases (PRKG1α, PRKG1β, p70S6K) by >70%, confirming that the scaffold's selectivity is not limited to PKA but extends broadly across the kinome .
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | GDC-0068 (6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative): Akt1 IC50 = 5 nM; Akt2 IC50 = 18 nM; Akt3 IC50 = 8 nM; PKA IC50 = 3100 nM |
| Comparator Or Baseline | Protein Kinase A (PKA): IC50 = 3100 nM (same assay); closely related AGC kinase used as selectivity benchmark |
| Quantified Difference | 620-fold selectivity for Akt1 over PKA; >100-fold selectivity for Akt2 and Akt3 over PKA |
| Conditions | Cell-free biochemical assay; ATP-competitive format; X-ray crystallography-guided optimization of 6,7-dihydro-5H-cyclopenta[d]pyrimidine core against Akt1 and PKA (PDB structures reported in J. Med. Chem. 2012) |
Why This Matters
Procurement of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold enables downstream development of ATP-competitive kinase inhibitors with demonstrated >600-fold selectivity over the most closely related off-target kinase, a level of discrimination that monocyclic pyrimidine scaffolds have not achieved in this target class.
- [1] Blake, J.F. et al. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. J. Med. Chem. 2012, 55 (18), 8110-8127. View Source
